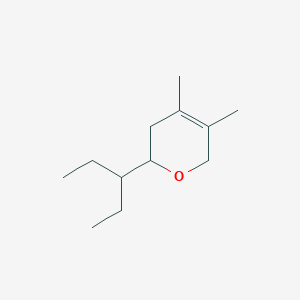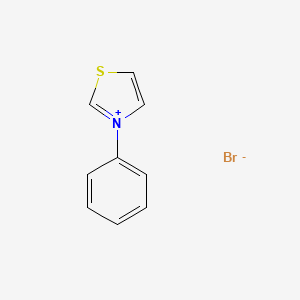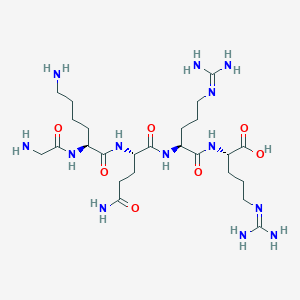![molecular formula C11H11F3O3S B12607773 Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- CAS No. 648957-00-0](/img/structure/B12607773.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is a chemical compound with the molecular formula C₁₁H₁₁F₃O₃S It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a trifluoroethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- typically involves the introduction of the trifluoroethylthio group to a benzaldehyde derivative. One common method is the reaction of 2,5-dimethoxybenzaldehyde with a trifluoroethylthiol reagent under appropriate conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoroethylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzoic acid.
Reduction: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves its interaction with specific molecular targets. The trifluoroethylthio group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s overall chemical behavior and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the trifluoroethylthio group, resulting in different chemical and biological properties.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and applications.
Benzaldehyde, 4-(hydroxymethyl)-2,5-dimethoxy-: Contains a hydroxymethyl group instead of the trifluoroethylthio group, affecting its chemical behavior.
Uniqueness
The presence of the trifluoroethylthio group in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- imparts unique properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
648957-00-0 |
|---|---|
Formule moléculaire |
C11H11F3O3S |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-(2,2,2-trifluoroethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H11F3O3S/c1-16-8-4-10(18-6-11(12,13)14)9(17-2)3-7(8)5-15/h3-5H,6H2,1-2H3 |
Clé InChI |
GCRMRAPSSSDQGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OC)SCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)

![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
